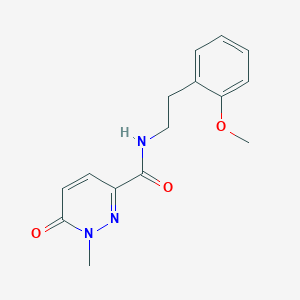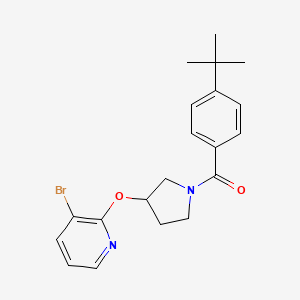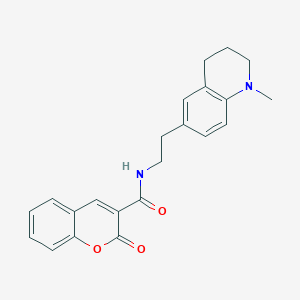
N-(2-(1-甲基-1,2,3,4-四氢喹唑啉-6-基)乙基)-2-氧代-2H-香豆素-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that appears to contain a tetrahydroquinoline group and a chromene group. Tetrahydroquinoline is a type of organic compound that is part of the quinoline family, which are often used in medicinal chemistry due to their bioactive properties . Chromenes are another class of organic compounds that have a three-ring structure and are known for their diverse range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a tetrahydroquinoline moiety and a chromene moiety. These structures are likely to influence its physical and chemical properties, as well as its potential biological activities .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the amide linkage might be hydrolyzed under acidic or basic conditions. The double bonds in the chromene ring could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents. The aromatic rings could contribute to its stability and possibly also its reactivity .科学研究应用
Medicinal Chemistry and Drug Development
MTQA’s structural features make it a promising candidate for drug development. Researchers have explored its potential as a precursor for synthesizing pharmaceutical compounds. Specifically, MTQA derivatives could serve as building blocks for novel drugs targeting specific diseases or biological pathways .
Optoelectronics and Organic Electronics
Organic compounds play a crucial role in optoelectronic devices due to their tunable electronic properties. MTQA derivatives may find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and field-effect transistors (OFETs). Their extended π-systems contribute to efficient charge transport and light emission .
Nonlinear Optical Materials
MTQA derivatives with extended conjugation systems exhibit nonlinear optical properties. These materials are essential for second-harmonic generation (SHG), frequency doubling, and other nonlinear optical processes. Researchers investigate MTQA-based compounds for use in photonic devices and laser systems .
Spectroscopic Probes
The unique electronic transitions of MTQA derivatives make them valuable as spectroscopic probes. Scientists use these compounds to study molecular interactions, protein-ligand binding, and cellular processes. Their absorption and emission spectra provide insights into biological systems .
Photochromic Compounds
MTQA derivatives can undergo reversible photochemical transformations, making them suitable for photochromic applications. These compounds change color or structure upon exposure to light, which has implications for data storage, sensors, and smart materials .
Dye Synthesis
MTQA derivatives serve as precursors for synthesizing dyes. Their chemical versatility allows modification of chromophores, leading to a wide range of colors and absorption properties. Applications include textile dyes, inkjet printing, and fluorescence imaging .
安全和危害
未来方向
The potential applications of this compound would likely depend on its biological activity. If it exhibits promising bioactive properties, it could be further studied as a potential therapeutic agent. Additionally, modifications of its structure could be explored to optimize its activity and selectivity .
属性
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-24-12-4-6-16-13-15(8-9-19(16)24)10-11-23-21(25)18-14-17-5-2-3-7-20(17)27-22(18)26/h2-3,5,7-9,13-14H,4,6,10-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSUTQKYSGDCIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

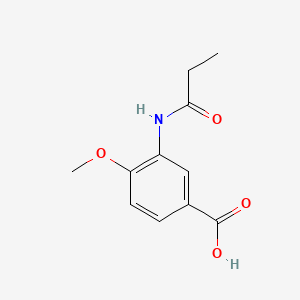
![Spiro[chromane-2,3'-pyrrolidin]-4-ol hydrochloride](/img/structure/B2799042.png)
![2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2799043.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2799047.png)
![7-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2799050.png)
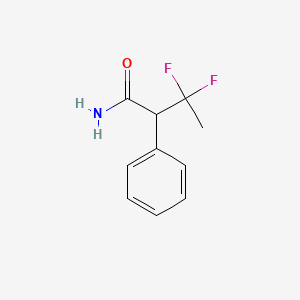
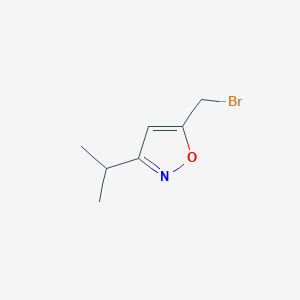
![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2799057.png)
![3-[1-Butyl-5-(pyrrolidine-1-sulfonyl)-1H-benzoimidazol-2-yl]-propionic acid](/img/structure/B2799059.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide](/img/structure/B2799061.png)
